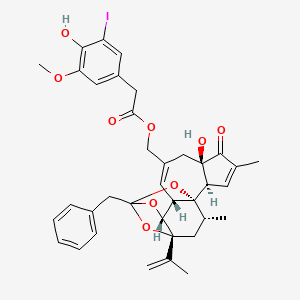![molecular formula C28H31N5O B1662999 5-(3-Fenilmetoxifenil)-7-[3-(pirrolidin-1-ilmetil)ciclobutil]pirrolo[2,3-d]pirimidin-4-amina CAS No. 475489-15-7](/img/structure/B1662999.png)
5-(3-Fenilmetoxifenil)-7-[3-(pirrolidin-1-ilmetil)ciclobutil]pirrolo[2,3-d]pirimidin-4-amina
Descripción general
Descripción
NVP-ADW742 es un inhibidor potente y selectivo de la quinasa del receptor del factor de crecimiento insulínico tipo I. Este compuesto ha mostrado un potencial significativo en la inhibición del crecimiento de las células cancerosas al dirigirse a la vía de señalización del receptor del factor de crecimiento insulínico tipo I. Es particularmente eficaz en las células de cáncer de pulmón de células pequeñas, donde se ha demostrado que aumenta la sensibilidad de estas células a la quimioterapia .
Aplicaciones Científicas De Investigación
NVP-ADW742 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la vía de señalización del receptor del factor de crecimiento insulínico tipo I.
Biología: Investigado por sus efectos sobre el crecimiento celular, la apoptosis y la transducción de señales en varias líneas celulares.
Medicina: Explorado como un posible agente terapéutico para el tratamiento de cánceres, particularmente el cáncer de pulmón de células pequeñas.
Industria: Utilizado en el desarrollo de nuevas terapias contra el cáncer y como compuesto de referencia en el descubrimiento de fármacos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: NVP-ADW742 se sintetiza a través de una serie de reacciones químicas que involucran la formación de una estructura central de pirrolo[2,3-d]pirimidina. La síntesis generalmente involucra los siguientes pasos:
- Formación del núcleo de pirrolo[2,3-d]pirimidina.
- Introducción del grupo fenilmetoxi en la posición 5.
- Adición del grupo trans-3-(1-pirrolidinilmetil)ciclobutil en la posición 7.
- Purificación final para lograr alta pureza.
Métodos de Producción Industrial: La producción industrial de NVP-ADW742 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
- Uso de materiales de partida de alta pureza.
- Optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores.
- Implementación de técnicas de purificación como la recristalización y la cromatografía para lograr la pureza deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones: NVP-ADW742 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes sustituyentes en posiciones específicas de la molécula.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para las reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .
Mecanismo De Acción
NVP-ADW742 ejerce sus efectos inhibiendo selectivamente la quinasa del receptor del factor de crecimiento insulínico tipo I. Esta inhibición bloquea las vías de señalización descendentes, incluida la vía fosfatidilinositol 3-quinasa-Akt, que es crucial para el crecimiento y la supervivencia celular. Al inhibir esta vía, NVP-ADW742 induce la apoptosis y reduce la proliferación celular en las células cancerosas. Además, sensibiliza las células cancerosas a la quimioterapia al aumentar los efectos citotóxicos de los agentes quimioterapéuticos .
Comparación Con Compuestos Similares
NVP-ADW742 es único en su alta selectividad y potencia para la quinasa del receptor del factor de crecimiento insulínico tipo I. Los compuestos similares incluyen:
BMS-536924: Otro inhibidor del receptor del factor de crecimiento insulínico tipo I con aplicaciones similares en la investigación del cáncer.
OSI-906: Un inhibidor dual del receptor del factor de crecimiento insulínico tipo I y el receptor de insulina, utilizado en la terapia contra el cáncer.
AEW541: Un inhibidor selectivo del receptor del factor de crecimiento insulínico tipo I con aplicaciones en la investigación oncológica.
En comparación con estos compuestos, NVP-ADW742 ha mostrado una selectividad y eficacia superiores en ciertas líneas celulares de cáncer, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .
Propiedades
IUPAC Name |
5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O/c29-27-26-25(22-9-6-10-24(15-22)34-18-20-7-2-1-3-8-20)17-33(28(26)31-19-30-27)23-13-21(14-23)16-32-11-4-5-12-32/h1-3,6-10,15,17,19,21,23H,4-5,11-14,16,18H2,(H2,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFLAQVDISHMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431367 | |
| Record name | NVP-ADW742 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475488-23-4 | |
| Record name | ADW-742 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NVP-ADW742 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADW-742 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXS2N5862L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


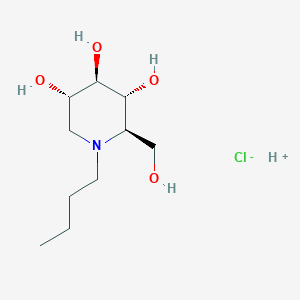
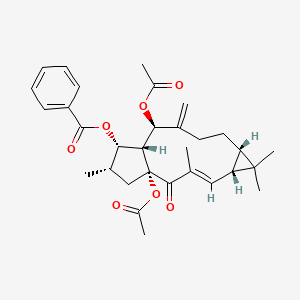
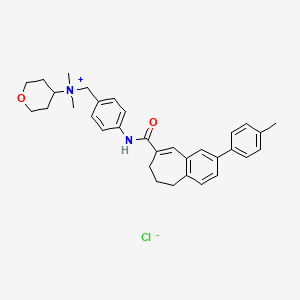

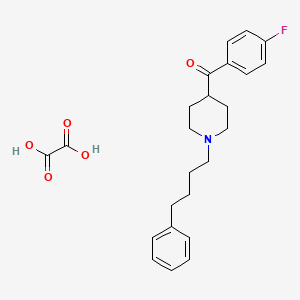

![N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride](/img/structure/B1662927.png)
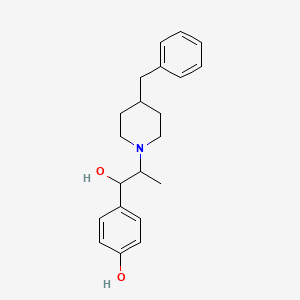



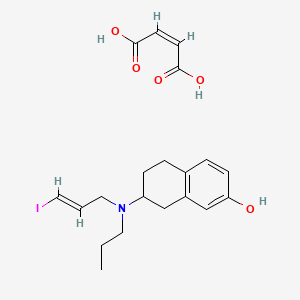
![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride](/img/structure/B1662937.png)
